2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
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Overview
Description
2,4-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of 2,4-difluorophenyl isocyanate as a starting material . This compound can be reacted with 4-[(4-fluorophenyl)sulfanyl]methyl aniline under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfanyl form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,4-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated structure can impart desirable properties such as increased stability and resistance to degradation, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical transformations.
4-Fluorophenyl sulfanyl derivatives: Compounds with similar sulfanyl groups, used in the synthesis of pharmaceuticals and materials.
Fluorinated benzenecarboxamides:
Uniqueness
2,4-Difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide stands out due to its combination of multiple fluorine atoms and a sulfanyl group, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
IUPAC Name |
2,4-difluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NOS/c21-14-3-8-17(9-4-14)26-12-13-1-6-16(7-2-13)24-20(25)18-10-5-15(22)11-19(18)23/h1-11H,12H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWBTIDSIKUJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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